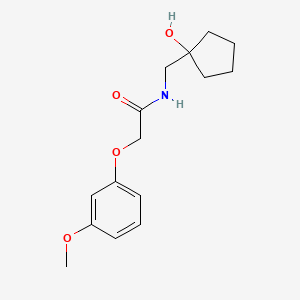

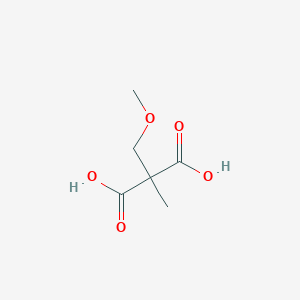

![molecular formula C11H10N2O2 B2393306 2-[5-oxo-2,3-dihydro-1,4-benzoxazépine-4(5H)-yl]acétonitrile CAS No. 866156-36-7](/img/structure/B2393306.png)

2-[5-oxo-2,3-dihydro-1,4-benzoxazépine-4(5H)-yl]acétonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile” is a chemical compound with the molecular formula C11H10N2O2 . It is a derivative of benzoxazepine .

Synthesis Analysis

The synthesis of benzoxazepine derivatives, such as “2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method has been used to access a series of benzoxazepine derivatives .Molecular Structure Analysis

The molecular structure of “2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile” is represented by the molecular formula C11H10N2O2 . More detailed structural information might be obtained through techniques such as X-ray crystallography or NMR spectroscopy .Mécanisme D'action

The exact mechanism of action of 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.

Biochemical and Physiological Effects:

Studies have shown that 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile exhibits a range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile has been found to exhibit antiviral activity against a range of viruses, including HIV and hepatitis C virus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a versatile compound for studying a range of biological processes. However, one of the limitations of using 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile in lab experiments is its potential toxicity. Studies have shown that this compound may be toxic at high concentrations, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile. One area of research is the development of new synthetic methods for this compound, which may lead to the discovery of new analogs with improved biological activities. Another area of research is the study of the mechanism of action of this compound, which may provide insights into its potential use in the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of this compound and to determine safe dosages for its use in lab experiments.

Méthodes De Synthèse

The synthesis of 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This compound is then reacted with phosphorus oxychloride to form 2-chlorobenzoxazole. The final step involves the reaction of 2-chlorobenzoxazole with acetonitrile in the presence of a base to form 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile.

Applications De Recherche Scientifique

- Résultats: Ces dérivés ont montré un effet diurétique statistiquement significatif chez les rats blancs, dépassant l'hydrochlorothiazide dans certains cas .

- Découverte: Les complexes de zinc (II) de type coordination N2O2 basés sur des dérivés de la pyrrole-3-carboxamide ont montré un potentiel en tant qu'agents hypoglycémiques .

- Activité: Les carboxamides synthétisés présentent une forte puissance dans l'inhibition de l'acétylcholinestérase (AChE), certains composés surpassant le donépézil (un contrôle positif) .

- Observation: L'ajout d'une unité méthylène à l'hétérocycle partiellement hydrogéné et accolé au noyau quinolonique améliore les propriétés biologiques .

Agents Diurétiques

Antagonistes du Récepteur AT1 de l'Angiotensine II

Agents Hypoglycémiques

Inhibiteurs de l'Acetylcholinestérase

Amélioration de l'Activité Biologique

Synthèse Monotope

Ces applications diverses mettent en évidence la polyvalence et le potentiel de 2-[5-oxo-2,3-dihydro-1,4-benzoxazépine-4(5H)-yl]acétonitrile dans divers contextes scientifiques. Les chercheurs continuent d'explorer ses propriétés, ouvrant la voie à de nouvelles interventions thérapeutiques. 🌟🔬🧪 .

Propriétés

IUPAC Name |

2-(5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-5-6-13-7-8-15-10-4-2-1-3-9(10)11(13)14/h1-4H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOJUNIMXUWNHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(=O)N1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)

![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2393227.png)

![2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393229.png)

![4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2393243.png)

![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2393245.png)